molecular formula C8H13NO2 B1523149 3-Amino-2-(2-furylmethyl)-1-propanol CAS No. 949226-57-7

3-Amino-2-(2-furylmethyl)-1-propanol

Cat. No.: B1523149
CAS No.: 949226-57-7
M. Wt: 155.19 g/mol
InChI Key: YJBJHOJKHDSICH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-Amino-2-(2-furylmethyl)-1-propanol”, there are related compounds that have been synthesized. For instance, new 2-amino-1,3,4-oxadiazole derivatives have been synthesized and screened for their antibacterial activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Cardioselective Beta-Adrenergic Blocking Agents

A study highlights the synthesis of 1-amino-3-aryloxy-2-propanols for cardioselective beta-blockade. Among the synthesized compounds, one with optimal potency and selectivity was selected for clinical trials, indicating potential applications in cardiovascular medicine (Hoefle et al., 1975).

Synthetic Studies on Oxirane Compounds

Research on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol produced 1-phenyl-1-amino-2, 3-propanediol, demonstrating the compound's role in synthetic organic chemistry and potentially in the synthesis of polymers or as an intermediate in pharmaceuticals (SuamiTetsuo et al., 1956).

Solvatochromism and Molecular Interactions

A study on hydrophilically functionalized aromatic amino ketones containing furan rings investigated molecular interactions in various solvents. This research could have implications for understanding solvatochromic behaviors in materials science and the design of molecular sensors (Mohamed El-Sayed et al., 2003).

Inhibitors of Cholesteryl Ester Transfer Protein

Compounds including 2-furyl analogues were prepared as potent inhibitors of cholesteryl ester transfer protein (CETP), indicating potential therapeutic applications in treating cardiovascular diseases (Massa et al., 2001).

Paternò-Büchi Reaction

The photochemical reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives was studied, showing high regioselectivity and potential applications in organic synthesis and photochemistry (D’Auria et al., 2008).

Hydrogen Bonding and Polymorphism

The reaction of 3-amino-1-propanol with quinoline-2-carboxylic acid was explored, revealing insights into hydrogen bonding and polymorphism in amino alcohol salts. This has implications for crystal engineering and the design of materials with specific properties (Podjed & Modec, 2022).

Safety and Hazards

While there isn’t specific safety and hazard information available for “3-Amino-2-(2-furylmethyl)-1-propanol”, related compounds have Material Safety Data Sheets (MSDS) available for reference .

Future Directions

The future directions for the study and application of “3-Amino-2-(2-furylmethyl)-1-propanol” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-(aminomethyl)-3-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBJHOJKHDSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(2-furylmethyl)-1-propanol
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Reactant of Route 5
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Reactant of Route 6
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